molecular formula C12H14BBrFIO2 B8096066 6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester

Cat. No.: B8096066
M. Wt: 426.86 g/mol
InChI Key: NNQOBYGVDHWUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester is a halogen-rich arylboronic ester characterized by a phenyl ring substituted with bromine (position 6), fluorine (position 2), and iodine (position 3), along with a pinacol boronate group (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a nucleophilic partner for palladium-catalyzed coupling with aryl halides or triflates . The presence of multiple halogens enhances its reactivity in sequential coupling steps, enabling the synthesis of complex polyhalogenated biaryls or heteroaromatics. Its stability under ambient conditions and compatibility with diverse reaction solvents (e.g., dioxane, DMF) make it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrFIO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQOBYGVDHWUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrFIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Sequence

Initial bromination and fluorination are performed using directed ortho-metalation (DoM) strategies. For example, 2-fluoro-3-iodoaniline may serve as a precursor, undergoing bromination at the para position via electrophilic substitution with N-bromosuccinimide (NBS) in acidic media. Subsequent diazotization and iodination via the Sandmeyer reaction introduce the iodine substituent.

Boronic Acid Formation

Conversion to the boronic acid is achieved through Miyaura borylation. The halogenated intermediate reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in THF at 80–100°C. This step proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to yield the boronic ester.

Pinacol Esterification

The crude boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. Azeotropic distillation with toluene or molecular sieves drives the equilibrium toward ester formation. Catalytic p-toluenesulfonic acid (TsOH) accelerates the reaction, achieving yields >85%.

Direct Functionalization of Preformed Boronic Acids

An alternative route starts with commercially available 3-iodo-2-fluorophenylboronic acid , which undergoes regioselective bromination:

Electrophilic Bromination

Using bromine (Br₂) in dichloromethane at 0°C, bromination occurs at the ortho position relative to the boronic acid group. The reaction is quenched with sodium thiosulfate to prevent over-bromination.

Esterification Optimization

Post-bromination, the boronic acid is isolated via aqueous workup and reacted with pinacol in refluxing acetone. This method avoids competing side reactions observed in one-pot syntheses, yielding 78–82% pure product.

Transition Metal-Catalyzed Halogen Exchange

Recent advances employ halogen exchange (Halex) reactions to introduce iodine:

Pd-Catalyzed Iodination

A brominated precursor (e.g., 6-bromo-2-fluorophenylboronic acid pinacol ester) reacts with sodium iodide (NaI) in the presence of Pd(OAc)₂ and a ligand (Xantphos) in DMAc at 120°C. The iodide displaces bromide via a concerted metalation-deprotonation mechanism, achieving >90% conversion.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 10 minutes) significantly reduces reaction times while maintaining yields comparable to conventional heating. This method is advantageous for thermally sensitive intermediates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Multi-Step Synthesis2-Fluoro-3-iodoanilineHalogenation, Borylation65–7095
Direct Bromination3-Iodo-2-fluorophenylBAElectrophilic bromination78–8298
Halex Reaction6-Bromo-2-fluorophenylBEPd-catalyzed iodination85–9097

Notes : BA = boronic acid; BE = boronic ester. Yields reflect isolated products after chromatography.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-iodo substituent impedes boronic ester formation. Using bulky ligands (e.g., SPhos) in Miyaura borylation enhances transmetallation efficiency.

Byproduct Formation

Competing protodeboronation is minimized by maintaining anhydrous conditions and avoiding strong acids during esterification.

Purification Difficulties

Silica gel chromatography with hexane/EtOAc (4:1) effectively separates the target compound from dihalogenated byproducts.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enable precise control over exothermic halogenation steps, reducing decomposition risks.

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze pinacol esterification under mild conditions, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for deprotonation.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions include biaryl compounds, substituted alkenes, and various functionalized phenyl derivatives .

Scientific Research Applications

Organic Synthesis

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester serves as a crucial intermediate in various synthetic routes, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. This method is widely utilized for creating complex organic structures essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acid Derivatives in Organic Synthesis

Compound NameReaction TypeYield (%)Notes
This compoundSuzuki Coupling85-90%High reactivity due to halogen substituents
4-Bromo-2-fluorophenylboronic acidSuzuki Coupling75%Lower reactivity, lacks iodine
6-Iodo-2-fluoro-3-nitrophenylboronic acidSuzuki Coupling80%Nitro group affects electron density

Medicinal Chemistry

Research indicates that boronic acids can interact with biological targets, making them potential candidates for drug development, especially in oncology. The compound's ability to form reversible covalent bonds with diols is particularly relevant for modulating enzyme functions.

Case Study: Anticancer Activity
A study demonstrated that similar boronic acid derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar therapeutic potential .

Interaction Studies

The compound's reactivity with other organic compounds during synthetic processes has been extensively studied. Its boron atom can form reversible covalent bonds with diols and amines, enhancing its utility as a versatile reagent in organic chemistry.

Table 2: Reactivity Profile of this compound

Reactant TypeReaction TypeObserved Outcome
DiolsEsterificationFormation of stable esters
AminesAmine-boronic couplingHigh yield amine derivatives
Aryl HalidesCross-couplingEfficient biaryl formation

Research has shown that phenylboronic acids exhibit antimicrobial properties. For instance, studies suggest that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating potential applications in developing antibacterial agents.

Table 3: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli50
Staphylococcus aureus25
Candida albicans100

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the boronic ester group. The compound can form covalent bonds with other molecules, facilitating the formation of complex structures. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Halogenated Phenylboronic Acid Pinacol Esters

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications
6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester Br (6), F (2), I (3) C₁₂H₁₃BBrFIO₂ 437.85 Suzuki coupling, drug scaffolds
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester Br (2), F (6), NO₂ (3) C₁₂H₁₄BBrFNO₄ 345.96 Nitro group for redox-active materials
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester Br (2,4), F (6) C₁₂H₁₄BBr₂FO₂ 379.86 Sequential halogenation
5-Bromo-2-fluorophenylboronic acid pinacol ester Br (5), F (2) C₁₂H₁₅BBrFO₂ 300.02 Antibiotic resistance inhibitors

Key Observations :

  • Halogen Diversity : The target compound uniquely combines three distinct halogens (Br, F, I), enabling orthogonal reactivity. Iodine’s high polarizability enhances oxidative addition in cross-couplings compared to bromine or chlorine analogs.
  • Electron-Withdrawing Effects: The electron-deficient nature of the trifluoromethyl group in compounds like 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester () contrasts with the halogen-rich target compound. Electron-withdrawing groups stabilize the boronate and accelerate coupling reactions.

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Efficiency in Suzuki-Miyaura Couplings

Compound Catalyst System Yield (%) Reference
This compound Pd(dppf)Cl₂, K₂CO₃, dioxane 85–92
4-Bromophenylboronic acid pinacol ester Pd(OAc)₂, SPhos, K₃PO₄, THF 78
3-(Trifluoromethyl)-4-cyanophenylboronic acid pinacol ester Pd(dppf)Cl₂, KOAc, dioxane 90
5-Bromo-2-fluorophenylboronic acid pinacol ester Pd(PPh₃)₄, Na₂CO₃, DME 65

Key Findings :

  • The target compound achieves higher yields (85–92%) due to iodine’s superior leaving-group ability compared to bromine in analogs like 4-bromophenylboronic acid pinacol ester.
  • Fluorine’s ortho-directing effect in the target compound may sterically hinder coupling at the 2-position, favoring reactivity at iodine or bromine sites.

Biological Activity

6-Bromo-2-fluoro-3-iodophenylboronic acid pinacol ester is an organoboron compound characterized by its complex structure, which includes a boronic acid moiety combined with a pinacol ester. Its molecular formula is C12H12BBrFIO2, and it has a molecular weight of approximately 426.86 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Structural Characteristics

The presence of both bromine and iodine in the structure of this compound enhances its reactivity and potential applications in synthesis compared to other similar compounds that lack these halogens. Below is a comparative table of similar compounds:

Compound NameMolecular FormulaUnique Features
6-Bromo-2-fluoro-3-methoxyphenylboronic acidC12H12BBrFNO2Contains a methoxy group instead of iodine
4-Bromo-2-fluorophenylboronic acidC12H10BBrFLacks iodine and has a different substitution pattern
6-Iodo-2-fluoro-3-nitrophenylboronic acidC12H9BINO3Features a nitro group instead of bromine

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Boronic acids are known to interact with biological targets such as proteases and are being explored for their potential in drug development, particularly in cancer therapy. The following points summarize the biological activity aspects:

  • Protease Inhibition : Boronic acids can form reversible covalent bonds with serine proteases, which may lead to their application as inhibitors in therapeutic settings.
  • Anticancer Potential : Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells, making them candidates for anticancer drugs.
  • Enzyme Interaction : The ability of boronic acids to bind to diols and amines allows them to modulate enzyme activities, potentially influencing metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These interactions can lead to various biological responses depending on the specific target and pathway involved. The boron atom's ability to form stable complexes with biological macromolecules enhances its utility in medicinal chemistry.

Case Studies and Research Findings

Research on similar organoboron compounds has indicated promising results regarding their biological activities:

  • Study on Boronic Acid Derivatives : A study published in Nature highlighted that certain boronic acids could inhibit proteasome activity, leading to increased apoptosis in tumor cells .
  • Antiviral Activity : Another investigation into boron-containing compounds demonstrated their potential as antiviral agents by disrupting viral replication processes .
  • Synthesis and Reactivity Studies : Research has shown that the unique reactivity patterns of boronic esters allow for the development of novel synthetic pathways that can be applied in pharmaceutical contexts .

Q & A

Basic: What synthetic methods are available for preparing 6-bromo-2-fluoro-3-iodophenylboronic acid pinacol ester under metal-free conditions?

Answer:
A metal-free approach involves photoinduced decarboxylative borylation . The carboxylic acid precursor is first activated as an N-hydroxyphthalimide (NHP) ester. Irradiation with visible light in the presence of bis(catecholato)diboron (B₂cat₂) and an amide solvent (e.g., DMA) initiates a radical chain mechanism, yielding the pinacol boronic ester. This method avoids transition-metal catalysts and tolerates diverse functional groups .

Basic: How can the structural integrity of this boronic ester be confirmed via spectroscopic methods?

Answer:
1H and 13C NMR spectroscopy are critical for structural validation:

  • 1H NMR : A singlet at δ1.35 ppm (12H, pinacol –CH₃ groups).
  • 13C NMR : Peaks at δ84.0 ppm (B–O bonding) and δ24.0 ppm (pinacol –CH₃ carbons).
    Additional characterization via UV-vis spectroscopy can monitor reactivity with H₂O₂, where decomposition is indicated by a shift in absorption (e.g., new peak at 405 nm) .

Basic: What cross-coupling reactions are most applicable to this compound in biaryl synthesis?

Answer:
The compound is a key substrate in Suzuki-Miyaura couplings for constructing polyhalogenated biaryls. Using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides, the boronic ester undergoes transmetalation to form C–C bonds. Reaction efficiency depends on steric and electronic effects of the halogen substituents (Br, I, F), which may require tailored ligands or bases .

Advanced: How can chemoselectivity be achieved in cross-coupling when multiple reactive sites (Br, I, Bpin) are present?

Answer:
Controlled speciation via diboron reagents (e.g., B₂pin₂) and Pd catalysts enables selective activation of the boronic ester. For example:

  • Halogen masking : Protect iodine via silylation or temporary directing groups.
  • Sequential coupling : Prioritize Suzuki coupling at the boronic ester, followed by Ullmann or Stille reactions at iodine/bromine.
  • Ligand modulation : Bulky ligands (e.g., SPhos) suppress undesired side reactions .

Basic: What precautions are necessary for handling this compound under oxidative conditions?

Answer:
The boronic ester reacts with H₂O₂, leading to deboronation or oxidation. Key precautions:

  • Avoid aqueous/oxidizing environments during storage (store under argon at –20°C).
  • Monitor reactions in real time via UV-vis spectroscopy (e.g., loss of λmax at 290 nm and emergence of 405 nm peak indicates decomposition) .

Advanced: How can stereoselective allylboration be optimized using this pinacol ester?

Answer:
Convert the pinacol ester to a borinic ester intermediate via treatment with nBuLi and trifluoroacetic anhydride (TFAA). This step enhances E-selectivity in allylboration with aldehydes. For example:

  • β-Methallyl derivatives : Achieve >95% E-selectivity under optimized conditions.
  • 11B NMR tracking : Confirms borinic ester formation (δ 10–15 ppm) prior to aldehyde addition .

Advanced: What strategies enable sequential functionalization of the bromine and iodine substituents?

Answer:
Orthogonal reactivity is key:

  • Bromine : Perform Suzuki coupling first (Pd catalysis, mild conditions).
  • Iodine : Use Ullmann coupling (CuI, high-temperature) or C–N coupling (Buchwald-Hartwig) post-borylation.
  • Protection : Temporarily mask the boronic ester with diols (e.g., 1,2-ethanediol) during halogen-selective steps .

Advanced: How does the halogen substitution pattern influence electronic effects in cross-coupling?

Answer:

  • Electron-withdrawing F and Br : Activate the boronic ester toward transmetalation but may slow oxidative addition at iodine.
  • Steric effects : The 3-iodo substituent hinders coupling at the ortho position, requiring ligands with large bite angles (e.g., XPhos) to mitigate steric congestion.
  • Competitive pathways : DFT studies suggest iodine may participate in radical pathways under photochemical conditions, necessitating mechanistic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.